molecular formula C9H15N B14360149 1,2,3,4-Tetramethyl-1,2-dihydropyridine CAS No. 90765-31-4

1,2,3,4-Tetramethyl-1,2-dihydropyridine

Cat. No.: B14360149
CAS No.: 90765-31-4
M. Wt: 137.22 g/mol
InChI Key: BGXLQACGIILTBL-UHFFFAOYSA-N
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Description

1,2,3,4-Tetramethyl-1,2-dihydropyridine is a nitrogen-containing heterocyclic compound with the molecular formula C9H15N. This compound belongs to the class of dihydropyridines, which are known for their significant roles in various chemical and biological processes. The structure of this compound consists of a six-membered ring with four methyl groups attached to the carbon atoms, making it a highly substituted derivative of dihydropyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetramethyl-1,2-dihydropyridine can be synthesized through several methods. One common approach involves the Hantzsch dihydropyridine synthesis, which is a multi-component reaction involving an aldehyde, a β-keto ester, and ammonia or an ammonium salt. The reaction typically proceeds under reflux conditions in ethanol or another suitable solvent .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as metal perchlorates or alumina may be employed to facilitate the reaction .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4-Tetramethyl-1,2-dihydropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted dihydropyridines, pyridines, and tetrahydropyridines, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1,2,3,4-Tetramethyl-1,2-dihydropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4-Tetramethyl-1,2-dihydropyridine involves its interaction with specific molecular targets, such as voltage-gated calcium channels. By binding to these channels, the compound can modulate calcium ion flow, leading to various physiological effects. This mechanism is similar to that of other dihydropyridine derivatives used as calcium channel blockers .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4-Tetramethyl-1,2-dihydropyridine is unique due to its high degree of methyl substitution, which imparts specific steric and electronic properties. These properties influence its reactivity and make it a valuable intermediate in organic synthesis .

Properties

CAS No.

90765-31-4

Molecular Formula

C9H15N

Molecular Weight

137.22 g/mol

IUPAC Name

1,2,3,4-tetramethyl-2H-pyridine

InChI

InChI=1S/C9H15N/c1-7-5-6-10(4)9(3)8(7)2/h5-6,9H,1-4H3

InChI Key

BGXLQACGIILTBL-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C=CN1C)C)C

Origin of Product

United States

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